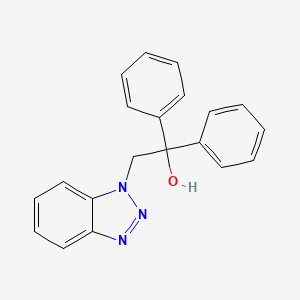

2-(1H-1,2,3-Benzotriazol-1-yl)-1,1-diphenylethan-1-ol

Descripción

2-(1H-1,2,3-Benzotriazol-1-yl)-1,1-diphenylethan-1-ol is a benzotriazole derivative characterized by a central ethanol moiety substituted with two phenyl groups at the α-carbon and a benzotriazole group at the β-position. This structure combines the UV-absorbing and stabilizing properties of benzotriazole with the steric bulk and hydrophobicity of diphenyl groups.

Propiedades

IUPAC Name |

2-(benzotriazol-1-yl)-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c24-20(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-23-19-14-8-7-13-18(19)21-22-23/h1-14,24H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAWWIBAUPJXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1,1-diphenylethan-1-ol typically involves the reaction of benzotriazole with diphenylacetaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(1H-1,2,3-Benzotriazol-1-yl)-1,1-diphenylethan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-1,1-diphenylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of benzotriazole-substituted ketones or aldehydes.

Reduction: Formation of benzotriazole-substituted alcohols or amines.

Substitution: Formation of various substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

2-(1H-1,2,3-Benzotriazol-1-yl)-1,1-diphenylethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized as a stabilizer in plastics and as a corrosion inhibitor in metalworking fluids.

Mecanismo De Acción

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1,1-diphenylethan-1-ol involves its interaction with specific molecular targets. The benzotriazole ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Benzotriazole and Ethanol/Phenolic Moieties

Key Observations :

- Steric Effects : The dichlorophenyl variant exhibits higher steric bulk, which could reduce reactivity in nucleophilic substitutions compared to the diphenyl analogue.

- Thermal Stability: Compound 3h has a notably high melting point (187–188°C), likely due to hydrogen bonding from the ethanol group and π-π stacking of aromatic rings.

- Solubility: The methylphenol derivative may display improved aqueous solubility compared to diphenyl-substituted analogues due to its phenolic -OH group.

Analogues with Ketone vs. Alcohol Functional Groups

Key Observations :

- Reactivity : Ketone derivatives are more reactive toward nucleophiles (e.g., Grignard reagents) than the alcohol analogue.

- UV Properties : The naphthyl-substituted ketone may exhibit stronger UV absorption due to conjugation with the benzotriazole ring.

Benzotriazole vs. Benzothiazole Derivatives

Data Tables

Table 1: Comparative Physical Properties

Actividad Biológica

2-(1H-1,2,3-Benzotriazol-1-yl)-1,1-diphenylethan-1-ol, commonly referred to as benzotriazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential applications.

- Molecular Formula : C20H17N3O

- Molecular Weight : 317.37 g/mol

- CAS Number : 3746532

Biological Activity Overview

Research has demonstrated that benzotriazole derivatives exhibit various biological activities including antibacterial, antifungal, and antiparasitic effects. The structure of the benzotriazole moiety plays a crucial role in determining these activities.

Antibacterial Activity

Several studies have reported the antibacterial efficacy of benzotriazole derivatives against various bacterial strains. For instance:

- Compounds derived from benzotriazole showed significant activity against Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens .

- A study highlighted that specific derivatives exhibited zones of inhibition comparable to standard antibiotics, indicating their potential as alternative antibacterial agents .

Antifungal Activity

Benzotriazole compounds have also been evaluated for their antifungal properties:

- The minimum inhibitory concentration (MIC) values for certain derivatives against Candida albicans ranged from 1.6 to 25 μg/ml .

- Modifications to the benzotriazole ring structure resulted in enhanced antifungal activity, particularly with the introduction of hydrophobic groups .

Antiparasitic Activity

The antiparasitic potential of benzotriazole derivatives has been explored in the context of protozoan infections:

- Research indicated that some derivatives displayed micromolar activity against Trypanosoma cruzi, with a dose-dependent growth inhibition observed .

- Notably, one derivative outperformed traditional treatments like metronidazole in terms of efficacy against protozoan parasites .

The mechanisms underlying the biological activities of benzotriazole derivatives are multifaceted:

- Antibacterial Mechanism : The presence of bulky hydrophobic groups enhances membrane permeability and disrupts bacterial cell walls .

- Antifungal Mechanism : Benzotriazoles may interfere with fungal cell membrane synthesis or function, leading to cell death .

- Antiparasitic Mechanism : These compounds may inhibit critical metabolic pathways in parasites, leading to reduced viability and replication .

Data Summary Table

| Biological Activity | Target Organisms/Pathogens | Observed Effects | MIC/IC50 Values |

|---|---|---|---|

| Antibacterial | Bacillus subtilis, E. coli | Significant zone of inhibition | Varies by compound |

| Antifungal | Candida albicans | Effective at low concentrations | 1.6 - 25 μg/ml |

| Antiparasitic | Trypanosoma cruzi | Dose-dependent growth inhibition | Effective at <50 μg/ml |

Study 1: Antibacterial Efficacy

In a comparative study by Jamkhandi et al., various benzotriazole derivatives were synthesized and tested against standard bacterial strains. Results indicated that certain compounds exhibited superior antibacterial properties compared to traditional antibiotics .

Study 2: Antifungal Potency

Another research effort focused on modifying the benzotriazole structure to enhance antifungal activity. The introduction of electron-withdrawing groups significantly increased the potency against fungal pathogens like Aspergillus niger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.